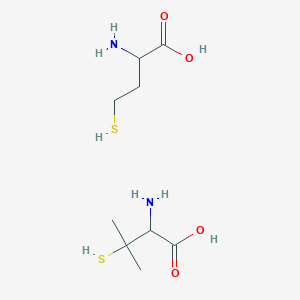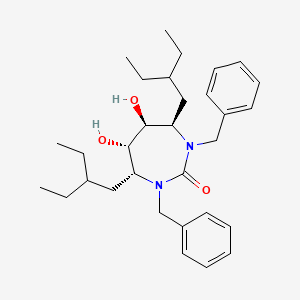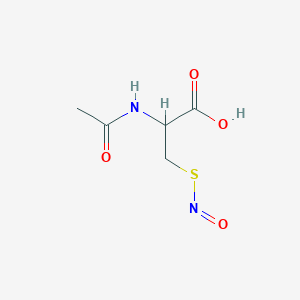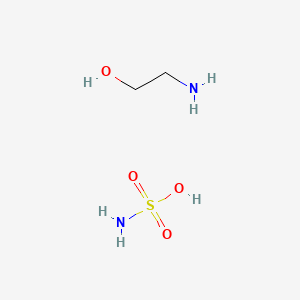![molecular formula C27H30O15 B12297565 4-(3,4-Dihydroxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-2-one](/img/structure/B12297565.png)
4-(3,4-Dihydroxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dihydroxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-2-one is a complex organic compound known for its diverse biological activities. It belongs to the class of flavonoids, which are known for their antioxidant properties. This compound is characterized by multiple hydroxyl groups and a chromen-2-one structure, making it a significant molecule in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-2-one involves several steps:
Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which is typically derived from salicylaldehyde and acetic anhydride.
Glycosylation: The attachment of the sugar moiety (oxan-2-yl) is performed using glycosyl donors like trichloroacetimidates under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for each step of the synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Dihydroxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(3,4-Dihydroxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-2-one has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex flavonoids.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and cardiovascular disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant activity. The multiple hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative stress. It also interacts with various molecular targets, including enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Myricetin: Exhibits strong antioxidant and anti-inflammatory effects.
Uniqueness
4-(3,4-Dihydroxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-2-one is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonoids.
Propiedades
Fórmula molecular |
C27H30O15 |
|---|---|
Peso molecular |
594.5 g/mol |
Nombre IUPAC |
4-(3,4-dihydroxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C27H30O15/c1-37-11-5-16-20(12(7-19(31)40-16)10-2-3-13(28)14(29)4-10)17(6-11)41-27-25(36)23(34)22(33)18(42-27)9-39-26-24(35)21(32)15(30)8-38-26/h2-7,15,18,21-30,32-36H,8-9H2,1H3 |
Clave InChI |
GXDJGKMWLJOJFR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=CC(=O)O2)C3=CC(=C(C=C3)O)O)C(=C1)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane;methylcyclohexane;tricyclo[5.2.1.02,6]decane](/img/structure/B12297488.png)

![N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B12297497.png)



![Propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12297518.png)
![(3aS,4R,6aS,7R,10R,10aR)-Octahydro-4,7-dimethyl-2H,10H-furo[3,2-i][2]benzopyran-8,10-diol 10-Acetate](/img/structure/B12297526.png)
![1-[2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12297527.png)

![rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)isoxazole-5-carboxamide](/img/structure/B12297541.png)
![N-((2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide](/img/structure/B12297545.png)

![2-((4-Fluorophenoxy)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12297557.png)
